2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline is a complex polycyclic compound. It features a nitro group attached to a multi-fused ring system. This compound belongs to a category of heterocyclic chemicals that often exhibit significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core ring system. Key reactions may include cyclization, nitration, and reduction.
Industrial Production Methods: Industrial production methods focus on optimizing yields and ensuring the purity of the final product. This often involves high-pressure catalytic reactors and continuous flow systems to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Addition reactions
Common Reagents and Conditions: Common reagents include strong acids for nitration, metal catalysts for reductions, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to guide the reactions selectively.
Major Products: Depending on the reagents and conditions, the major products from these reactions can vary. For instance, reduction of the nitro group can lead to an amino derivative, while substitution reactions might introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound is a subject of study due to its interesting structure and reactivity. It can serve as a building block for more complex molecules.
Biology: In biological studies, its derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug discovery.
Medicine: In medicine, specific derivatives might be investigated for their potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry: In the industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The nitro group and the fused ring structure can facilitate these interactions, leading to various biochemical effects. The exact pathways depend on the specific biological system and the context of its application.
Comparison with Similar Compounds
Similar Compounds:
3-nitroquinoline
2-nitroaniline
Nitroimidazole derivatives
Uniqueness: What sets 2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline apart is its complex ring system combined with a nitro group. This unique structure can lead to distinct chemical reactivity and potential for diverse biological activities compared to its simpler counterparts.
This overview provides a comprehensive look at this compound
Properties
IUPAC Name |
10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)13-7-16-14-5-1-3-11(14)9-19-10-12-4-2-6-15(12)17(8-13)18(16)19/h1-2,5-8,11-12,14-15H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXFUPUXCNGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CN3CC4CC=CC4C5=C3C2=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.